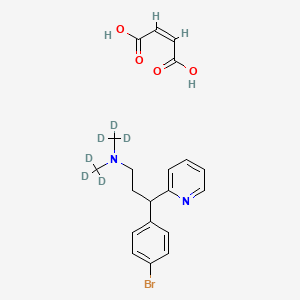

Brompheniramine-d6 Maleate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Brompheniramine-d6 Maleate: is a deuterated form of Brompheniramine Maleate, a first-generation antihistamine used to treat symptoms of allergies, such as runny nose, itchy eyes, and sneezing. The deuterated version is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Brompheniramine-d6 Maleate involves the incorporation of deuterium atoms into the Brompheniramine molecule. This can be achieved through various methods, including:

Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in Brompheniramine with deuterium atoms using deuterated solvents and catalysts.

Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:

Catalytic Exchange: Utilizing catalysts such as palladium on carbon (Pd/C) to facilitate the exchange of hydrogen with deuterium.

Purification: The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Análisis De Reacciones Químicas

Types of Reactions

Brompheniramine-d6 Maleate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of iodinated or other substituted derivatives.

Aplicaciones Científicas De Investigación

Brompheniramine-d6 Maleate is widely used in scientific research for various applications:

Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Brompheniramine in the body.

Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates of Brompheniramine.

Drug Interaction Studies: Used to investigate potential drug-drug interactions involving Brompheniramine.

Isotope Labeling: Employed in isotope labeling studies to trace the movement and transformation of the compound in biological systems.

Mecanismo De Acción

Brompheniramine-d6 Maleate exerts its effects by acting as an antagonist of histamine H1 receptors. This action blocks the effects of histamine, a chemical released during allergic reactions, thereby reducing symptoms such as itching, swelling, and runny nose. The compound also has moderate antimuscarinic effects, which contribute to its sedative properties .

Comparación Con Compuestos Similares

Brompheniramine-d6 Maleate is part of a series of antihistamines, including:

Chlorpheniramine: Similar in structure but contains a chlorine atom instead of bromine.

Dexchlorpheniramine: The dextrorotary stereoisomer of Chlorpheniramine.

Pheniramine: The parent compound of the series, without halogen substitution.

Triprolidine: Another first-generation antihistamine with a different side chain structure.

Uniqueness

The uniqueness of this compound lies in its deuterium labeling, which makes it particularly useful for detailed pharmacokinetic and metabolic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in various research applications .

Actividad Biológica

Brompheniramine-d6 maleate is a deuterated derivative of brompheniramine, a first-generation antihistamine primarily used for treating allergic reactions and symptoms of the common cold. This article explores its biological activity, pharmacological properties, and research findings, emphasizing its unique isotopic labeling that enhances its utility in scientific studies.

- Molecular Formula : C₂₀H₁₇D₆BrN₂O₄

- Molecular Weight : 441.35 g/mol

- Structure : Contains six deuterium atoms, which are isotopes of hydrogen.

This compound acts primarily as an antagonist at the histamine H1 receptor , which is responsible for mediating allergic responses. The inhibition of this receptor reduces symptoms such as sneezing, itching, and nasal congestion. Additionally, brompheniramine exhibits moderate antimuscarinic effects, contributing to its sedative properties and potential side effects like dry mouth and blurred vision .

Pharmacokinetics

- Absorption : Well absorbed from the gastrointestinal tract.

- Peak Plasma Concentration : Achieved approximately 5 hours post-administration.

- Elimination Half-Life : About 25 hours, indicating a prolonged effect .

- Metabolism : Primarily hepatic via the cytochrome P-450 system; metabolites are excreted in urine .

Antihistaminic Effects

This compound has demonstrated efficacy in alleviating symptoms associated with rhinovirus infections. In clinical trials, it significantly reduced nasal secretion weights, rhinorrhea scores, sneeze counts, and cough counts compared to placebo .

| Symptom | Brompheniramine Group (Mean) | Control Group (Mean) | P-value |

|---|---|---|---|

| Nasal Secretion | Day 1: 4.3 g | Day 1: 6.8 g | <0.03 |

| Rhinorrhea Score | Day 1: 0.6 | Day 1: 0.8 | <0.03 |

| Sneezing Count | Day 1: 1.8 | Day 1: 3.6 | <0.001 |

| Cough Count | Day 2: 4.7 | Day 2: 7.9 | =0.05 |

Side Effects

Despite its efficacy, this compound is associated with side effects typical of first-generation antihistamines, including sedation and confusion in some patients . The sedative effects can impair performance, particularly in tasks requiring alertness .

Case Studies and Research Findings

-

Performance Impairment Study :

A study assessed the impact of brompheniramine maleate on visuo-motor coordination and subjective performance assessments over several hours post-ingestion. The results indicated significant performance impairment at specific time points after administration . -

Efficacy Against Rhinovirus :

In a randomized controlled trial involving volunteers with rhinovirus colds, brompheniramine maleate was effective in reducing several cold symptoms compared to placebo, highlighting its therapeutic potential beyond allergy treatment . -

Comparative Analysis with Other Antihistamines :

Brompheniramine-d6 has been compared with other antihistamines such as diphenhydramine and chlorpheniramine regarding sedative effects and efficacy in treating allergic symptoms. This comparison underscores its unique profile due to deuteration, which aids in pharmacokinetic studies without altering its pharmacological activity .

Propiedades

IUPAC Name |

3-(4-bromophenyl)-3-pyridin-2-yl-N,N-bis(trideuteriomethyl)propan-1-amine;(Z)-but-2-enedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BrN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i1D3,2D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRGKFVAASLQVBO-QPEHKQNOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2)C([2H])([2H])[2H].C(=C\C(=O)O)\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23BrN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.